
Bedoradrine sulfate
説明
ベドラドリン硫酸塩: は、非常に選択的なβ2アドレナリン受容体作動薬です。主に、喘息や慢性閉塞性肺疾患の急性増悪の治療における潜在的な使用について研究されています。 この化合物は、気道平滑筋を弛緩させ、呼吸器疾患の患者における呼吸を改善する能力で知られています .
準備方法
合成経路および反応条件: ベドラドリン硫酸塩は、そのコア構造の形成を含む一連の化学反応によって合成され、その後、その活性を高める官能基が添加されます。合成には通常、反応を促進するために有機溶媒と触媒を使用します。 最終生成物は、結晶化またはクロマトグラフィーによって精製され、高純度の化合物が得られます .
工業生産方法: 工業現場では、ベドラドリン硫酸塩は、制御された条件下で大型の反応器で製造されます。このプロセスには、一貫した品質と収量を確保するために、温度、圧力、反応時間の精密な制御が含まれます。 化合物はその後、製薬基準を満たすために厳しい品質管理試験にかけられます .
化学反応の分析
反応の種類: ベドラドリン硫酸塩は、次のようなさまざまな化学反応を受けます。
酸化: 化合物は酸化されて異なる誘導体を形成することができ、これらは異なる程度の活性を持つ可能性があります。
還元: 還元反応は官能基を修飾することができ、化合物の薬理学的特性を変化させる可能性があります。
置換: 置換反応は、1つの官能基を別の官能基に置き換えることを伴い、異なる治療の可能性を持つ新しい類似体の形成につながる可能性があります.
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤.
主要な生成物: これらの反応から形成される主要な生成物には、ベドラドリン硫酸塩のさまざまな類似体があり、それぞれが独自の薬理学的プロファイルを持っています。 これらの類似体は、潜在的な治療的用途について研究されています .
科学研究への応用
ベドラドリン硫酸塩は、次のような幅広い科学研究への応用を持っています。
科学的研究の応用
Clinical Trials and Efficacy
Several clinical trials have evaluated the efficacy of bedoradrine in patients experiencing acute exacerbations of asthma:
- Trial MN-221-CL-004 : This study assessed the safety and preliminary efficacy of escalating doses of bedoradrine in patients with stable mild-to-moderate asthma. Results indicated significant improvements in forced expiratory volume in 1 second (FEV₁) compared to placebo, demonstrating a dose-dependent response .
- Trial MN-221-CL-005 : Conducted on patients with moderate-to-severe asthma, this trial administered a fixed dose over 1- or 2-hour infusions. The findings reinforced the safety profile of bedoradrine, with only mild to moderate adverse effects reported, such as tremors and hypokalemia .
Safety Profile
The safety profile of bedoradrine has been a focal point in its clinical evaluation. Adverse effects observed in trials were predominantly mild, with no serious adverse events reported. The most common side effects included:
- Tremors
- Hypokalemia
- Headaches
These effects were transient and manageable, suggesting that bedoradrine has a favorable safety margin for patients who may not respond adequately to inhaled therapies .
Application in Severe Asthma Attacks
A notable case study highlighted the use of intravenous bedoradrine in a patient experiencing a severe asthma attack unresponsive to conventional treatments. The administration resulted in rapid bronchodilation and improvement in respiratory function, underscoring its potential as an effective rescue therapy during acute exacerbations .
Use in Chronic Obstructive Pulmonary Disease
Another case study examined bedoradrine's application in patients with exacerbated COPD. While preliminary results indicated some improvement in respiratory metrics, further research is necessary to establish its efficacy specifically for COPD compared to asthma .
Summary of Findings
The following table summarizes key findings from clinical trials and case studies regarding this compound:
Study/Case | Population | Key Findings | Adverse Effects |
---|---|---|---|
MN-221-CL-004 | Mild-to-moderate asthma | Significant FEV₁ improvement; dose-dependent response | Mild tremors, hypokalemia |
MN-221-CL-005 | Moderate-to-severe asthma | Safety confirmed; effective bronchodilation | Headaches |
Severe asthma case study | Individual with severe attack | Rapid bronchodilation; improved respiratory function | None reported |
COPD case study | Patients with exacerbated COPD | Some improvement noted; requires further investigation | Mild transient effects |
作用機序
ベドラドリン硫酸塩は、気道平滑筋細胞の表面にあるβ2アドレナリン受容体に結合することによってその効果を発揮します。この結合はアデニル酸シクラーゼを活性化し、環状アデノシン一リン酸(cAMP)レベルの増加につながります。cAMPレベルの上昇は、平滑筋細胞の弛緩をもたらし、それによって気道を拡張し、気流を改善します。 この化合物は、炎症と粘液の産生を減らすことによっても、その治療効果を高めています .
類似化合物との比較
類似化合物:
アルブテロール: 喘息や慢性閉塞性肺疾患の治療に使用されるもう1つのβ2アドレナリン受容体作動薬です。
サルメテロール: 同様の作用機序を持つが、作用持続時間の長い長時間作用型β2作動薬です。
フォルモテロール: 気管支拡張作用と抗炎症作用の両方を持つ速効性β2作動薬です.
ベドラドリン硫酸塩の独自性: ベドラドリン硫酸塩は、心臓のβ1受容体への影響を最小限に抑える、β2アドレナリン受容体に対する高い選択性によって特徴付けられます。 この選択性は、心臓血管系の副作用のリスクを減らし、呼吸器疾患の患者にとってより安全な選択肢となっています .
生物活性
Bedoradrine sulfate, also known as MN-221, is a highly selective beta-2 adrenergic receptor agonist primarily investigated for its therapeutic potential in treating acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD). This compound exhibits significant biological activity through its mechanism of action, pharmacological properties, and clinical efficacy.
This compound acts by binding to the beta-2 adrenergic receptors located on the surface of airway smooth muscle cells. This interaction activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP results in the relaxation of smooth muscle cells, which dilates the airways and improves airflow. Additionally, this compound reduces inflammation and mucus production, enhancing its therapeutic effects in respiratory conditions .
Pharmacological Properties
- Selectivity : this compound is noted for its high selectivity for beta-2 adrenergic receptors, minimizing effects on beta-1 receptors in the heart. This characteristic reduces the risk of cardiovascular side effects commonly associated with other beta agonists.
- Administration : It is administered intravenously, making it particularly useful in acute settings where rapid action is required .
Case Studies and Clinical Trials
-
Study on Acute Asthma Exacerbations :
- Objective : Evaluate the safety and efficacy of intravenous bedoradrine in patients with acute exacerbations of asthma who are non-responders to inhaled β-agonists.
- Design : Randomized controlled trial involving 167 patients receiving either bedoradrine (1200 μg) or placebo alongside standard therapy.
- Results : No significant difference in forced expiratory volume in 1 second (FEV1) at 3 hours; however, dyspnea scores improved significantly for those treated with bedoradrine (p < 0.05) compared to placebo .
-
Dose-Escalation Trials :
- Objective : Assess the pharmacokinetics and clinical effects of escalating doses of bedoradrine.
- Findings : Dose-dependent improvements in FEV1 were observed, with significant bronchodilation noted at higher dose rates (p < 0.0001). Adverse effects were generally mild, including tremors and transient hypokalemia .
Comparative Analysis with Other Beta Agonists
Compound | Selectivity | Route of Administration | Duration of Action | Clinical Use |
---|---|---|---|---|
Bedoradrine | High | Intravenous | Short | Acute asthma exacerbations |
Albuterol | Moderate | Inhalation | Short | Asthma and COPD |
Salmeterol | Long | Inhalation | Long | Maintenance therapy for asthma |
Formoterol | Moderate | Inhalation | Long | Asthma and COPD |
Bedoradrine's unique profile allows it to be a safer alternative for patients who may be at risk for cardiovascular events due to other beta agonists .
Safety Profile
The safety evaluation of this compound indicates that adverse effects are generally mild to moderate. Commonly reported side effects include:
- Tremors
- Hypokalemia
- Headache
No serious adverse events or deaths were reported during clinical trials, suggesting a favorable safety profile when used as directed .
特性
IUPAC Name |
2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H32N2O5.H2O4S/c2*1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27;1-5(2,3)4/h2*4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3;(H2,1,2,3,4)/t2*20-,23-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCOODFYDJWLHD-YMZXMBPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H66N4O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433338 | |
Record name | Bedoradrine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
955.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194785-31-4 | |
Record name | Bedoradrine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEDORADRINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P875C0DV2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。